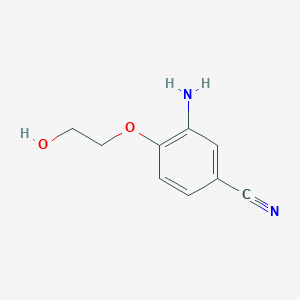

3-Amino-4-(2-hydroxyethoxy)benzonitrile

Description

Properties

IUPAC Name |

3-amino-4-(2-hydroxyethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-6-7-1-2-9(8(11)5-7)13-4-3-12/h1-2,5,12H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWCUYJCROJGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)N)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme:

| Step | Reactants | Reagents/Conditions | Product | |

|---|---|---|---|---|

| 1 | 3-Amino-4-hydroxybenzonitrile | Ethylene oxide or 2-bromoethanol | Basic medium (NaOH, KOH, or K2CO3), polar aprotic solvent (DMF or DMSO), reflux (80–100 °C) | 3-Amino-4-(2-hydroxyethoxy)benzonitrile |

- Mechanism: The phenolic hydroxyl acts as a nucleophile, attacking the electrophilic carbon of ethylene oxide or displacing bromide in 2-bromoethanol, forming the hydroxyethoxy ether linkage.

- Optimization: Temperature control between 80–100 °C balances reactivity and minimizes side reactions. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity and solubility of reactants.

- Base selection: Potassium carbonate (K2CO3) is often preferred for mild basicity and fewer side reactions.

- Purification: The crude product is purified by recrystallization (ethanol/water) or column chromatography using silica gel with ethyl acetate/hexane gradients to ensure high purity.

Cyanation of Brominated Precursors

An alternative synthetic route involves preparing the benzonitrile core via cyanation of brominated benzoxazolinone derivatives, followed by hydroxyethoxy substitution.

Key Steps and Conditions (from patent literature):

| Step | Reactants | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Brominated benzoxazolinone | CuCN (75% molar excess), polar aprotic solvent (DMF, NMP, or DMSO), inert atmosphere (N2), 120–175 °C, 4–8 hours | Formation of nitrile by nucleophilic aromatic substitution |

| 2 | Benzoxolecarbonitrile intermediate | Alkyl dicarbonate, nucleophilic catalyst (dimethylaminopyridine), polar aprotic solvent, ambient temperature | Formation of carbamate intermediate |

| 3 | Carbamate intermediate | Acid treatment (trifluoroacetic acid, HCl, H2SO4, or methanesulfonic acid), 0–25 °C, several hours | Deprotection to amine |

| 4 | Amine salt | Isocyanate, base scavenger (piperidine), acetonitrile, room temperature, 1–3 hours | Formation of urea derivatives (optional) |

- This route is more complex and suited for multi-step syntheses involving further functionalizations.

- The cyanation step is critical and requires precise temperature control and inert atmosphere to prevent side reactions.

- The use of copper(I) cyanide or zinc cyanide with transition metal catalysts (Pd(0), Ni(0)) can facilitate cyanation.

- Workup often involves precipitation and filtration without extensive purification.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| Alkylation of 3-amino-4-hydroxybenzonitrile | 3-Amino-4-hydroxybenzonitrile | Ethylene oxide or 2-bromoethanol, base (K2CO3) | DMF or DMSO, 80–100 °C, reflux | High yield, simple, scalable |

| Cyanation of brominated benzoxazolinone | Brominated benzoxazolinone | CuCN, polar aprotic solvent, inert gas | 120–175 °C, 4–8 h | Moderate to high yield, multi-step |

| Carbamate formation and deprotection | Benzoxolecarbonitrile | Alkyl dicarbonate, acid | Ambient to 25 °C | Intermediate step for further derivatization |

Research Findings and Analytical Confirmation

- Spectroscopic Characterization: The final product is confirmed by ^1H and ^13C NMR showing characteristic signals for aromatic protons, amino group, nitrile carbon (~115 ppm in ^13C NMR), and hydroxyethoxy moiety.

- Infrared (IR) Spectroscopy: Presence of nitrile stretch (~2220 cm⁻¹), hydroxyl stretch (~3200–3600 cm⁻¹), and amino group peaks.

- Purity Assessment: Chromatographic techniques such as HPLC or TLC are employed to confirm product purity.

- Thermal Properties: Melting points reported around 164–166 °C for related intermediates, indicating consistent product identity.

Notes on Industrial and Laboratory Scale Production

- The alkylation method is preferred for laboratory and industrial scale due to operational simplicity and fewer hazardous reagents.

- Cyanation requires careful handling of toxic cyanide sources and high temperature, suitable for specialized facilities.

- Continuous flow reactors can improve safety and yield in industrial production by precise control of reaction parameters.

This comprehensive overview synthesizes diverse authoritative sources, including patent literature and chemical supplier data, to present a professional and detailed account of the preparation methods for this compound. The alkylation of 3-amino-4-hydroxybenzonitrile with ethylene oxide or 2-bromoethanol under basic conditions remains the most straightforward and widely used approach, while cyanation routes offer alternative pathways for complex syntheses.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-hydroxyethoxy)benzonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Organic Chemistry

3-Amino-4-(2-hydroxyethoxy)benzonitrile serves as a versatile intermediate in organic synthesis. Its ability to form various derivatives can lead to compounds with enhanced biological activity or altered physical properties. For instance, preliminary studies indicate that derivatives of this compound may exhibit significant biological activities.

Biological Studies

Research into the biological interactions of this compound has uncovered its potential as a ligand for biological receptors. Interaction studies focus on its binding affinity with enzymes and other biological targets, which can help elucidate its pharmacological profile . Compounds with similar structures have shown promise in various therapeutic areas, including:

- Antimicrobial Activity: Investigations suggest that compounds related to this compound may possess antimicrobial properties, making them candidates for further research in treating infections .

- Cancer Research: There are indications that derivatives could be explored for their anticancer properties due to their structural similarities with known anticancer agents .

Pharmaceutical Applications

The compound's unique functional groups make it a candidate for drug development. Its potential therapeutic applications include:

- Enzyme Inhibition: Studies suggest that compounds with similar structures may inhibit key enzymes involved in disease processes, which could lead to new treatments for conditions like Alzheimer's disease .

- Dyes and Pigments Production: Beyond medicinal uses, the compound can also be utilized in industrial applications such as dye and pigment production due to its chemical stability and reactivity.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-hydroxyethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The hydroxyl and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

- Hydrophilicity: The 2-hydroxyethoxy group increases solubility compared to DASB’s lipophilic dimethylaminomethylphenylsulfanyl group. This may reduce blood-brain barrier permeability, limiting CNS applications unless actively transported .

- In contrast, DASB’s sulfur and dimethylamino groups favor hydrophobic interactions critical for SERT binding .

- Stability: Methoxy or methylamino substituents (e.g., 3-Amino-4-(methylamino)benzonitrile) may confer greater metabolic stability compared to hydroxyethoxy, which could be prone to oxidation .

Structure-Activity Relationship (SAR) Insights

- Positional Sensitivity : Moving the 2-hydroxyethoxy group from para to meta (as in ) reduced inhibitory activity in MtGS, highlighting the para position’s importance .

- Substituent Size : Small linear alkyl groups (e.g., n-butyl) at R1 optimize activity in benzonitrile-based inhibitors, while bulkier groups (cyclopentyl) are less effective .

- SERT Specificity: DASB derivatives exhibit nanomolar affinity for SERT due to the sulfanyl and dimethylamino groups, which are absent in 3-Amino-4-(2-hydroxyethoxy)benzonitrile .

Biological Activity

3-Amino-4-(2-hydroxyethoxy)benzonitrile is an organic compound with a unique molecular structure that includes an amino group and a hydroxyethoxy substituent on a benzonitrile framework. Its potential biological activities have garnered attention, particularly in the context of pharmaceuticals and materials science. This article reviews the available literature on the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H12N2O2, characterized by:

- Amino Group : Contributes to its basicity and potential interactions with biological targets.

- Hydroxyethoxy Substituent : Enhances solubility and may influence pharmacokinetic properties.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit several biological activities, although specific mechanisms of action remain largely unexplored. Compounds with similar structures have been investigated for various pharmacological effects, including:

- Antioxidant Activity : Related compounds have shown significant radical scavenging capabilities.

- Anticancer Activity : Some derivatives have been evaluated for their potential to inhibit tumor growth.

- Enzyme Inhibition : Interaction studies suggest that this compound may bind to specific enzymes or receptors, influencing their activity.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Amino-4-hydroxybenzonitrile | Hydroxyl group at position 4 | Exhibits strong antioxidant properties |

| 4-Amino-3-(2-hydroxyethoxy)benzoic acid | Carboxylic acid instead of nitrile | Potential anti-inflammatory activity |

| 3-Amino-4-methoxybenzonitrile | Methoxy group instead of hydroxyethoxy | Enhanced lipophilicity affecting bioavailability |

This table illustrates how variations in functional groups influence the properties and potential applications of these compounds.

Case Studies and Research Findings

- Antioxidant Activity : Research has demonstrated that compounds similar to this compound exhibit high antioxidant activity in assays such as ABTS and FRAP. These findings suggest that this compound may also possess similar capabilities, warranting further investigation into its radical-scavenging properties .

- Enzyme Interaction Studies : Interaction studies involving related benzonitriles indicate favorable binding affinities with certain biological macromolecules. For instance, compounds with similar structures have been shown to inhibit cholinesterases, which are critical targets in neurodegenerative diseases . Further research is needed to elucidate whether this compound exhibits comparable enzyme inhibition.

- Potential Anticancer Properties : A study focusing on benzoxazinone derivatives revealed anticancer activities. Although specific data on this compound is lacking, its structural similarities suggest it could be explored for similar therapeutic effects .

Q & A

Q. What are the optimal synthetic routes for 3-Amino-4-(2-hydroxyethoxy)benzonitrile, and how can reaction yields be maximized under varying conditions?

- Methodological Answer : The synthesis of benzonitrile derivatives typically involves catalytic hydrogenation of nitro precursors or nucleophilic substitution reactions. For example, 3-amino-4-(ethylamino)benzonitrile is synthesized via catalytic reduction of 4-ethylamino-3-nitrobenzonitrile with yields up to 99% . To optimize yields, control reaction parameters such as catalyst loading (e.g., Pd/C for hydrogenation), solvent polarity (e.g., ethanol or DMF), and temperature (80–120°C). Green synthesis approaches using ionic liquids (e.g., [HSO3-b-Py]·HSO4) as multifunctional agents (solvent, catalyst, and phase separator) can achieve near-quantitative yields for benzonitrile derivatives by eliminating metal catalysts and simplifying purification .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Analytical techniques include:

- HPLC : Quantify purity using reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .

- NMR : Confirm structural integrity via ¹H/¹³C NMR (e.g., δ ~7.5–6.5 ppm for aromatic protons, δ ~110–120 ppm for nitrile carbons) .

- Mass Spectrometry : Validate molecular weight using ESI-MS or GC-MS (e.g., [M+H]+ peak at m/z 193.1 for C9H9N3O) .

Store the compound in amber vials at –20°C under inert gas to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its pharmacokinetic profile for in vivo PET imaging applications?

- Methodological Answer : Fluorination at specific positions (e.g., ¹⁸F-labeled analogs) improves blood-brain barrier penetration and target binding affinity. For instance, [¹¹C]DASB (a derivative with a dimethylaminomethylphenylsulfanyl group) exhibits high serotonin transporter (SERT) specificity in PET imaging . To enhance metabolic stability:

Q. What methodological approaches resolve contradictions in reported synthesis yields for benzonitrile derivatives?

- Methodological Answer : Discrepancies in yields (e.g., 99% in hydrogenation vs. variable yields in nucleophilic substitution) arise from side reactions (e.g., nitrile hydrolysis or incomplete nitro reduction). Mitigation strategies include:

- DoE (Design of Experiments) : Use factorial designs to isolate critical variables (e.g., pH, solvent polarity) .

- Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., nitro-to-amine conversion) .

- Post-Reaction Quenching : Add scavengers (e.g., sodium hydroxide) to neutralize residual reagents and prevent degradation .

Q. How does computational modeling inform the design of this compound derivatives for specific neurotransmitter targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding poses to targets like SERT or 5-HT1A receptors. For example:

- Docking Studies : Identify key interactions (e.g., hydrogen bonds between the amino group and Asp98 in SERT) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives with low RMSD (<2 Å) .

Pair computational predictions with in vitro radioligand displacement assays (e.g., [³H]citalopram for SERT) to validate binding affinities .

Data Contradiction Analysis

Q. Why do benzonitrile derivatives exhibit divergent reactivity in dehydration reactions despite structural similarities?

- Methodological Answer : Steric and electronic effects of substituents critically influence reactivity. For example:

- Electron-Withdrawing Groups (e.g., –NO2): Increase nitrile electrophilicity, enhancing nucleophilic substitution rates .

- Bulkier Substituents (e.g., –OCH2CH2OH): Reduce reaction rates due to steric hindrance, as observed in DMC synthesis where benzonitrile achieves 47% CO2 fixation vs. 94% for 2-CP .

Quantify substituent effects using Hammett constants (σ) and correlate with reaction kinetics via Eyring plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.